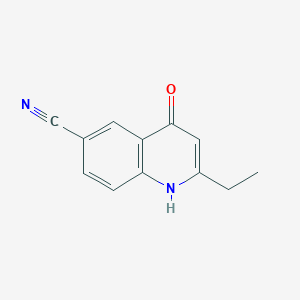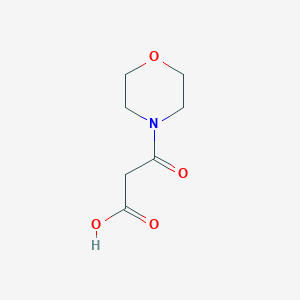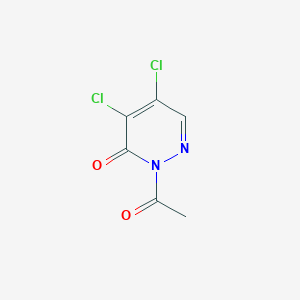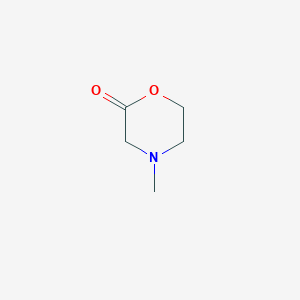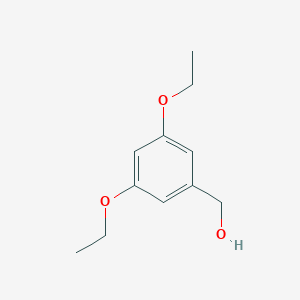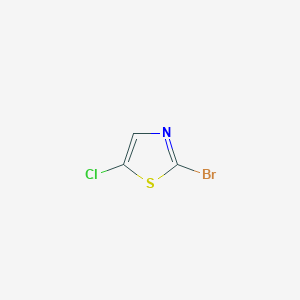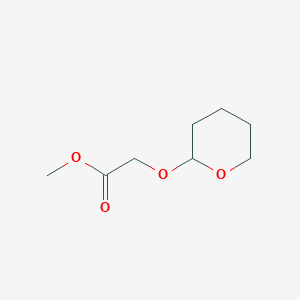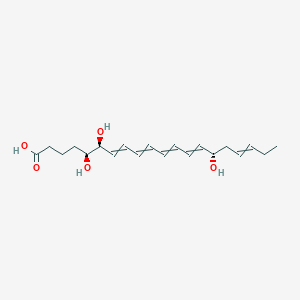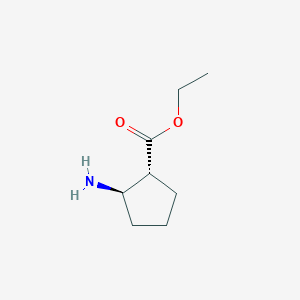![molecular formula C15H17NO B176431 Benzyl[(4-methoxyphenyl)methyl]amine CAS No. 14429-02-8](/img/structure/B176431.png)
Benzyl[(4-methoxyphenyl)methyl]amine
Übersicht
Beschreibung
Benzyl[(4-methoxyphenyl)methyl]amine is an organic compound with the molecular formula C15H17NO . It has a molecular weight of 227.31 g/mol . It is a derivative of aniline and is commonly used in the field of organic chemistry . It is a colorless liquid with a pungent odor .
Molecular Structure Analysis
The molecular structure of Benzyl[(4-methoxyphenyl)methyl]amine consists of a benzyl group attached to a methoxyphenyl group through a nitrogen atom . The InChI code for this compound is 1S/C15H17NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 .Physical And Chemical Properties Analysis
Benzyl[(4-methoxyphenyl)methyl]amine has a density of 1.1±0.1 g/cm3, a boiling point of 345.9±22.0 °C at 760 mmHg, and a flash point of 143.5±11.8 °C . It has a molar refractivity of 70.6±0.3 cm3, a polar surface area of 21 Å2, and a molar volume of 215.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Protection of Amino Groups
Scientific Field
Peptide Synthesis
Application Summary
In peptide synthesis, protecting amino groups is crucial to prevent unwanted reactions. Benzyl[(4-methoxyphenyl)methyl]amine can be used to protect these groups.
Methods of Application
The amine is introduced to the amino group under conditions that favor the formation of a protective moiety. This step is critical for the subsequent elongation of peptide chains.
Results
The protection is usually confirmed by spectroscopic methods, and the subsequent peptide coupling reactions proceed with higher efficiency and fidelity .
Development of Bioactive Molecules
Application Summary
Benzyl[(4-methoxyphenyl)methyl]amine is used in the development of bioactive molecules that mimic the structure of natural compounds.
Methods of Application
The compound is used as a building block in the synthesis of molecules that are structurally similar to bioactive natural products, which often involves multi-step synthetic pathways.
Results
The synthesized molecules are tested for biological activity, and some have shown promise in preliminary assays, indicating potential therapeutic applications .
Synthesis of Dyes and Pigments
Scientific Field
Color Chemistry
Application Summary
This amine is used in the synthesis of dyes and pigments, contributing to the coloration properties of materials.
Methods of Application
It reacts with various substrates to form chromophoric systems. The reaction conditions are optimized to achieve the desired hue and stability of the dye or pigment.
Results
The resulting dyes and pigments are characterized for their color properties, fastness, and stability, with some finding applications in industrial and artistic contexts .
Catalyst in Chemical Reactions
Scientific Field
Catalysis
Application Summary
Benzyl[(4-methoxyphenyl)methyl]amine can act as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Methods of Application
It is used in catalytic amounts in reactions such as transfer hydrogenations and asymmetric syntheses. The reaction conditions are tailored to the specific catalytic mechanism.
Results
The use of this compound as a catalyst has been shown to improve yields and enantioselectivity in various reactions, making processes more efficient and sustainable .
Research in Nanotechnology
Scientific Field
Nanotechnology
Application Summary
The compound is explored in the context of nanotechnology, particularly in the synthesis of nanomaterials with specific properties.
Methods of Application
It is used to functionalize the surface of nanoparticles, thereby altering their interaction with biological systems or other materials.
Results
Functionalized nanoparticles have been developed with improved solubility, biocompatibility, and targeted delivery capabilities, opening up new avenues in drug delivery and material science .
These additional applications highlight the broad utility of Benzyl[(4-methoxyphenyl)methyl]amine in various scientific fields, from fundamental organic synthesis to advanced nanotechnology. The compound’s versatility makes it a valuable tool in research and industry alike.
Synthesis of Benzamide Derivatives
Scientific Field
Organic Chemistry and Pharmaceutical Synthesis
Application Summary
Benzamide derivatives are significant in the pharmaceutical industry for their wide use in therapeutic agents. Benzyl[(4-methoxyphenyl)methyl]amine can be used in the synthesis of these compounds.
Methods of Application
The synthesis of benzamide derivatives can be achieved through the direct condensation of benzoic acids and amines, potentially under ultrasonic irradiation in the presence of Lewis acidic ionic liquids .
Results
This method provides a green, rapid, mild, and highly efficient pathway for preparing benzamide derivatives, which are integral to various drugs and industrial applications.
Preparation of Amide Compounds
Scientific Field
Green Chemistry
Application Summary
Amide compounds are prevalent in drugs and industrial materials. Benzyl[(4-methoxyphenyl)methyl]amine can be involved in green chemistry approaches to prepare these compounds.
Methods of Application
One such approach is the synthesis of amides through the condensation of carboxylic acids and amines, using environmentally friendly catalysts and conditions .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUBICZIDUTTNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353355 | |
| Record name | benzyl[(4-methoxyphenyl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl[(4-methoxyphenyl)methyl]amine | |
CAS RN |
14429-02-8 | |
| Record name | benzyl[(4-methoxyphenyl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl[(4-methoxyphenyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

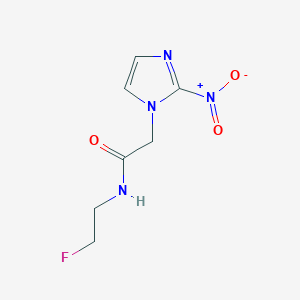
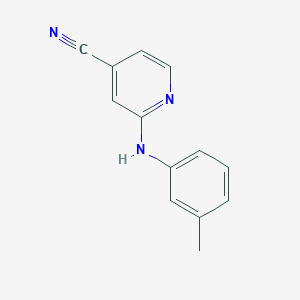

![4-[6-[16-[2-(2,4-Dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid](/img/structure/B176356.png)
